Product packaging for Methyl 3-(bromomethyl)-5-fluorobenzoate(Cat. No.:CAS No. 816449-87-3)

Methyl 3-(bromomethyl)-5-fluorobenzoate

Cat. No.: B1428648
CAS No.: 816449-87-3
M. Wt: 247.06 g/mol
InChI Key: LOZCUFYQMNZINM-UHFFFAOYSA-N
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Description

Structural Identification and Molecular Properties

Methyl 3-(bromomethyl)-5-fluorobenzoate exhibits a well-defined molecular architecture characterized by a benzene ring bearing three distinct substituents arranged in a specific geometric pattern. The compound features a methyl ester group at the 1-position, a bromomethyl group at the 3-position, and a fluorine atom at the 5-position of the aromatic ring. This substitution pattern creates a meta-disubstituted benzoate ester with asymmetric electronic distribution across the aromatic system.

The structural elucidation reveals that the bromomethyl group (-CH₂Br) serves as a primary reactive site, while the fluorine atom contributes significant electron-withdrawing character to the aromatic system. The ester functionality provides additional electronic modulation and serves as a potential site for further chemical transformations. The compound adopts a planar configuration for the aromatic ring with the substituents positioned to minimize steric hindrance while maximizing electronic stabilization.

Spectroscopic analysis confirms the structural assignment through characteristic signatures. The aromatic protons display distinct chemical shifts reflecting the differential electronic environments created by the halogen substituents. The bromomethyl protons appear as a characteristic singlet in nuclear magnetic resonance spectra, while the fluorine atom exhibits coupling patterns typical of aromatic fluorine compounds.

The three-dimensional molecular geometry demonstrates minimal deviation from planarity for the aromatic system, with the substituents adopting orientations that optimize both electronic and steric factors. The bromomethyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, allowing for conformational flexibility that influences its reactivity profile.

Historical Development and Discovery Context

The development of this compound emerged from systematic investigations into halogenated benzoate derivatives during the early 21st century. The compound was first registered in chemical databases in 2012, reflecting the growing interest in fluorinated organic molecules for pharmaceutical and materials applications. The creation of this specific substitution pattern represented part of broader efforts to develop synthetic intermediates combining multiple reactive functional groups within a single molecular framework.

The synthetic approach to this compound built upon established methodologies for benzylic bromination reactions, particularly those involving free radical processes. Early synthetic routes focused on the selective introduction of the bromomethyl group while preserving the fluorine substituent and ester functionality. These developments paralleled advances in understanding the electronic effects of fluorine substitution on aromatic reactivity patterns.

The compound gained significance as researchers recognized its potential as a versatile synthetic intermediate, particularly for Suzuki-Miyaura cross-coupling reactions and related carbon-carbon bond forming processes. Its unique combination of reactive sites enabled chemists to access complex molecular structures through sequential transformation strategies.

Industrial interest in the compound developed as pharmaceutical companies sought efficient routes to fluorinated drug candidates. The presence of the fluorine atom, known to enhance metabolic stability and biological activity in pharmaceutical compounds, combined with the reactive bromomethyl group, made this compound particularly attractive for medicinal chemistry applications.

Nomenclature Systems and Chemical Classification

According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named this compound. This naming convention clearly identifies the substitution pattern on the benzene ring and specifies the ester functionality. Alternative nomenclature systems refer to the compound as benzoic acid, 3-(bromomethyl)-5-fluoro-, methyl ester, emphasizing the parent carboxylic acid structure.

The Chemical Abstracts Service has assigned the unique registry number 816449-87-3 to this compound, providing an unambiguous identifier for database searches and chemical commerce. This registry number serves as the primary reference for the compound across chemical databases, supplier catalogs, and scientific literature.

Classification systems categorize this compound as an organohalogen compound, specifically a polyhalogenated aromatic ester. The compound falls under multiple functional group categories, including aromatic esters, organobromide compounds, and organofluoride compounds. This multi-classification reflects the compound's diverse reactivity profile and potential applications.

From a regulatory perspective, the compound is classified under specific hazard categories related to its halogen content and potential reactivity. The Globally Harmonized System of Classification assigns appropriate pictograms and signal words reflecting the compound's chemical properties and handling requirements.

Basic Physical Constants and Characteristics

The physical constants of this compound reflect the influence of both halogen substituents and the ester functionality on the overall molecular properties. The compound exists as a solid or liquid at room temperature, with appearance varying from colorless to pale yellow depending on purity and storage conditions. The molecular structure's relatively compact nature contributes to its stability under normal atmospheric conditions.

Density measurements indicate a value of approximately 1.534 grams per cubic centimeter, reflecting the significant contribution of the bromine atom to the overall molecular mass. This relatively high density is characteristic of organobromine compounds and influences both handling procedures and purification techniques. The compound exhibits solubility in organic solvents typical of aromatic esters, with limited water solubility due to its hydrophobic character.

Thermal properties include a predicted boiling point of 293.4 degrees Celsius under standard atmospheric pressure. This relatively high boiling point reflects strong intermolecular interactions and the substantial molecular weight contributed by the halogen substituents. The compound demonstrates thermal stability under normal storage conditions but may undergo decomposition at elevated temperatures, particularly in the presence of radical initiators.

The refractive index and other optical properties reflect the electronic characteristics imparted by the halogen substituents. The presence of the fluorine atom influences the compound's dielectric properties, while the bromine atom contributes to its polarizability. These optical characteristics prove useful for analytical identification and purity assessment.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C₉H₈BrFO₂, representing a precisely defined atomic composition that governs its chemical and physical properties. This formula indicates nine carbon atoms forming the aromatic ring and associated substituents, eight hydrogen atoms distributed across the aromatic and aliphatic positions, one bromine atom in the reactive bromomethyl group, one fluorine atom directly attached to the aromatic ring, and two oxygen atoms comprising the ester functionality.

The molecular weight calculations yield a precise value of 247.06 grams per mole, with the bromine atom contributing approximately 32.4 percent of the total molecular mass. The fluorine atom, despite its small size, contributes significantly to the electronic properties while adding minimal mass. The carbon framework represents the largest component by atom count but contributes proportionally less to the total molecular weight due to carbon's relatively low atomic mass.

Element Atom Count Atomic Weight (g/mol) Total Contribution (g/mol) Percentage by Mass
Carbon 9 12.01 108.09 43.76%
Hydrogen 8 1.008 8.064 3.26%
Bromine 1 79.904 79.904 32.36%
Fluorine 1 18.998 18.998 7.69%
Oxygen 2 15.999 31.998 12.95%
Total 21 - 247.06 100.00%

The elemental composition analysis reveals the significant impact of halogen substitution on the overall molecular characteristics. The substantial bromine contribution influences both the compound's density and its reactivity profile, while the fluorine atom's electronic effects extend throughout the aromatic system despite its relatively small mass contribution.

The exact mass determination yields 245.96863 atomic mass units for the most abundant isotopic composition, accounting for the natural isotope distributions of carbon-12, hydrogen-1, bromine-79, fluorine-19, and oxygen-16. This precise mass value proves essential for mass spectrometry identification and analytical characterization procedures.

Computational chemistry calculations predict specific molecular properties based on the atomic composition and structural arrangement. The topological polar surface area measures 26.3 square angstroms, indicating relatively low polarity consistent with the compound's limited water solubility. The calculated logarithm of the partition coefficient equals 2.5072, suggesting moderate lipophilicity that influences both solubility characteristics and potential biological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1428648 Methyl 3-(bromomethyl)-5-fluorobenzoate CAS No. 816449-87-3

Properties

IUPAC Name

methyl 3-(bromomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZCUFYQMNZINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)-5-fluorobenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of methyl 3-methyl-5-fluorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a methyl group with a bromomethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.

    Medicine: It serves as a precursor for the development of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-5-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The fluorine atom at the 5-position can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares Methyl 3-(bromomethyl)-5-fluorobenzoate with structurally related compounds, highlighting substituent positions, molecular weights, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
This compound C₉H₈BrFO₂ 247.07 -CH₂Br (3), -F (5) High reactivity in nucleophilic substitutions; used in antiviral drug synthesis
Methyl 3-bromo-5-fluorobenzoate C₈H₆BrFO₂ 233.03 -Br (3), -F (5) Less reactive than bromomethyl analog; intermediate for coupling reactions
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ 267.48 -Br (3), -Cl (4), -F (5) Increased steric hindrance; used in specialty chemical synthesis
Methyl 5-bromo-3-fluoro-2-methylbenzoate C₉H₇BrFO₂ 261.06 -Br (5), -F (3), -CH₃ (2) Methyl group enhances lipophilicity; potential pharmacokinetic applications
Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate HCl C₁₁H₁₅ClFNO₂ 247.69 -CH₂N(CH₃)₂ (3), -F (5) Basic, water-soluble hydrochloride salt; used in drug delivery systems
Methyl 3-(4-aminophenyl)-5-fluorobenzoate C₁₄H₁₂FNO₂ 245.25 -C₆H₄NH₂ (3), -F (5) Amino group enables conjugation; precursor for fluorescent probes

Biological Activity

Methyl 3-(bromomethyl)-5-fluorobenzoate (CAS Number: 816449-87-3) is an organic compound belonging to the benzoate family, characterized by its unique chemical structure that includes a bromomethyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis.

  • Molecular Formula : C₉H₈BrF O₂
  • Molecular Weight : Approximately 325.96 g/mol
  • SMILES Notation : COC(=O)c1cc(F)cc(CBr)c1

The presence of halogen substituents (bromine and fluorine) significantly influences the compound's reactivity and biological interactions, making it a subject of interest for various applications.

This compound primarily interacts with biological targets through:

  • Free Radical Bromination : The bromomethyl group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can modify biomolecules.
  • Suzuki–Miyaura Cross-Coupling Reaction : This compound is utilized in carbon–carbon bond formation, enhancing its utility in synthetic organic chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. The halogen substituents can modulate binding affinity to various biological targets, making it a candidate for drug development aimed at enzyme modulation.

  • Case Study : A study demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting that this compound may have comparable effects .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. The bromomethyl group allows for modifications that can enhance cytotoxicity against cancer cell lines.

  • Research Finding : In vitro assays have shown that derivatives of related benzoates exhibit significant cytotoxicity against human cancer cell lines, warranting further investigation into the specific effects of this compound .

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionPotential to inhibit metabolic enzymes
Anticancer ActivityCytotoxic effects on cancer cell lines
Synthetic UtilityUsed in Suzuki–Miyaura reactions

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 3-(bromomethyl)-5-fluorobenzoate?

Answer:
The synthesis typically involves bromination of a methyl 5-fluorobenzoate precursor. A plausible route includes:

  • Bromination: Reacting methyl 5-fluorobenzoate with a brominating agent (e.g., N-bromosuccinimide, NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DCM at reflux .
  • Optimization: Control reaction stoichiometry (1:1.1 molar ratio of precursor to NBS) and monitor temperature (60–80°C) to minimize di-bromination byproducts. Post-reaction purification via column chromatography (hexane:EtOAc) ensures product isolation .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and bromomethyl peaks (δ 4.3–4.6 ppm).
    • ¹³C NMR: Confirm the ester carbonyl (δ ~165 ppm) and Br-C signal (δ ~30 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (expected m/z: 261.0 for C₉H₈BrFO₂) .
  • IR Spectroscopy: Detect ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

Advanced: How can competing side reactions (e.g., oxidation or ester hydrolysis) be suppressed during bromomethylation?

Answer:

  • Moisture Control: Use anhydrous solvents (e.g., dried DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the ester group .
  • Radical Quenching: Add inhibitors like TEMPO to terminate unintended radical chain reactions .
  • Temperature Modulation: Maintain sub-80°C conditions to avoid thermal degradation of the bromomethyl intermediate .

Advanced: What experimental strategies resolve discrepancies in reported melting points for brominated fluorobenzoates?

Answer:

  • Recrystallization: Purify the compound using solvent pairs (e.g., ethanol/water) to achieve consistent crystal lattices.
  • Differential Scanning Calorimetry (DSC): Measure melting behavior with controlled heating rates (e.g., 5°C/min) to confirm phase transitions .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., methyl 2-bromo-5-methoxybenzoate, mp 72°C) to identify outliers .

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of the bromomethyl group in cross-coupling reactions?

Answer:

  • Activation Effect: The meta-fluorine group enhances the electrophilicity of the bromomethyl carbon, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings).
  • Kinetic Studies: Use DFT calculations to map the energy barrier for C-Br bond cleavage in the presence of Pd catalysts .
  • Competitive Experiments: Compare reaction rates with non-fluorinated analogs (e.g., methyl 3-bromomethylbenzoate) to quantify substituent effects .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent thermal decomposition or light-induced radical reactions .
  • Desiccation: Use silica gel packs in sealed containers to avoid hydrolysis of the bromomethyl group .

Advanced: What mechanistic insights explain the formation of dimeric byproducts during bromomethylation?

Answer:

  • Radical Dimerization: Trace oxygen or peroxides in solvents may promote radical coupling of bromomethyl intermediates.
  • Mitigation: Pre-purify solvents via distillation and degas reaction mixtures with N₂ sparging .
  • LC-MS Monitoring: Track dimer formation (m/z ~522 for [C₉H₈BrFO₂]₂) and adjust reaction time to minimize yield loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(bromomethyl)-5-fluorobenzoate
Reactant of Route 2
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Methyl 3-(bromomethyl)-5-fluorobenzoate

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